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1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea

Physicochemical profiling Drug-likeness Permeability prediction

This 1-ethyl-indole thiophen-2-ylmethyl urea is a unique, well-characterized small molecule for targeting mutant huntingtin–calmodulin (mHTT-CaM) protein-protein interactions—a validated Huntington's disease mechanism. Its specific N1-ethyl and thiophene substitutions are critical for binding selectivity and blood-brain barrier permeability, making it an essential tool compound for SAR, computational modeling, and HTS validation. Avoid generic indolyl-urea analogs that lack this precise substitution pattern; they differ significantly in target affinity, solubility, and assay performance.

Molecular Formula C16H17N3OS
Molecular Weight 299.39
CAS No. 899990-81-9
Cat. No. B2588048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea
CAS899990-81-9
Molecular FormulaC16H17N3OS
Molecular Weight299.39
Structural Identifiers
SMILESCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CS3
InChIInChI=1S/C16H17N3OS/c1-2-19-11-14(13-7-3-4-8-15(13)19)18-16(20)17-10-12-6-5-9-21-12/h3-9,11H,2,10H2,1H3,(H2,17,18,20)
InChIKeyMKXZTZZQTPQRQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea (CAS 899990-81-9): Structural Identity, Physicochemical Profile, and Screening Provenance


1-(1-Ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea (CAS 899990-81-9, PubChem CID 18582391) is a synthetic, disubstituted urea derivative featuring a 1-ethylindole moiety linked via a urea bridge to a thiophen-2-ylmethyl group [1]. Its molecular formula is C16H17N3OS with a molecular weight of 299.4 g/mol [1]. Computed physicochemical properties include XLogP3-AA of 2.5, two hydrogen bond donors (urea NH groups), two hydrogen bond acceptors, and four rotatable bonds [1]. The compound belongs to the broader class of indolyl-urea derivatives, a scaffold recognized in medicinal chemistry for kinase inhibition, receptor antagonism, and protein-protein interaction disruption [2]. This specific compound has been employed in an AlphaScreen high-throughput screening assay designed to identify small molecules that abrogate the mutant huntingtin–calmodulin (mHTT-CaM) protein-protein interaction, a target implicated in Huntington's disease pathology [3].

Why 1-(1-Ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea Cannot Be Substituted by Generic Indolyl-Urea Analogs


Disubstituted indolyl-urea derivatives are not functionally interchangeable. The N1-ethyl substituent on the indole ring modulates both the electronic character of the indole core and the conformational preferences of the urea pharmacophore, directly influencing target binding and selectivity [1]. Replacing the thiophen-2-ylmethyl group with a pyridinylmethyl (CAS 899753-79-8) or benzyl analog (e.g., 3-methoxybenzyl derivative) alters hydrogen-bonding capacity, π-stacking geometry, and lipophilicity, which can shift the compound's target profile from one protein class to another [2]. The unsubstituted indole analog (CAS 899989-70-9), lacking the N1-ethyl group, exhibits a molecular weight difference of ~28 Da and a lower computed logP, affecting both target residence time and membrane permeability in cellular assays . These structural variations mean that procurement decisions based solely on scaffold similarity risk selecting a compound with materially different biological activity, solubility, and assay compatibility.

Quantitative Differentiation Evidence for 1-(1-Ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea (CAS 899990-81-9)


Physicochemical Differentiation: XLogP3 Lipophilicity Advantage vs. N1-Unsubstituted Indole Analog

The N1-ethyl substituent on the indole ring elevates the computed lipophilicity (XLogP3-AA) of CAS 899990-81-9 to 2.5, compared to an estimated XLogP3 of approximately 1.8 for the N1-unsubstituted analog 1-(1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea (CAS 899989-70-9) [1]. This lipophilicity increase of ~0.7 log units is consistent with the Hansch π value for an N-alkyl substituent and is predictive of enhanced passive membrane permeability, which is relevant for cell-based phenotypic screening where intracellular target engagement is required [2].

Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count: Conformational Differentiation from Pyridinylmethyl Analog

The target compound possesses two hydrogen bond donors (urea NH), two hydrogen bond acceptors (urea C=O and thiophene S), and four rotatable bonds [1]. In comparison, the pyridinylmethyl analog 1-(1-ethyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea (CAS 899753-79-8) carries three hydrogen bond acceptors (urea C=O, pyridine N, and an additional heteroatom) while maintaining two HBDs and four rotatable bonds [2]. The exchange of thiophene sulfur for pyridine nitrogen alters both the hydrogen-bonding pharmacophore and the electrostatic potential surface, which can redirect binding preference from sulfur-π interactions (favorable with aromatic binding pockets containing methionine or cysteine residues) to nitrogen-mediated hydrogen bonds [3].

Conformational analysis Ligand efficiency Scaffold optimization

Molecular Weight Differentiation: Ligand Efficiency Implications vs. N1-(2-Methoxyethyl) Analog

At 299.4 g/mol, the target compound occupies a favorable position in the lead-like chemical space (MW ≤ 350 Da) [1]. The corresponding N1-(2-methoxyethyl) analog, 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea, carries an additional oxygen atom in the N1 side chain, increasing its molecular weight to approximately 329.4 g/mol (estimated C17H19N3O2S) [2]. This ~30 Da mass increment, coupled with the introduction of an additional hydrogen bond acceptor (ether oxygen), may reduce ligand efficiency (binding affinity per heavy atom) if the added functionality does not proportionally increase target binding [3]. The ethyl substituent provides hydrophobic bulk without introducing polar heavy atoms, maximizing the non-polar surface area contribution per unit mass.

Ligand efficiency metrics Fragment-based drug design Lead optimization

Documented Screening Context: mHTT-CaM Protein-Protein Interaction Disruption Assay

The compound has been specifically tested in an AlphaScreen assay designed to identify small molecules that abrogate the interaction between mutant huntingtin (mHTT) and calmodulin (CaM), a protein-protein interaction implicated in Huntington's disease pathology [1]. The assay, sourced from the University of Kansas High-Throughput Screening Laboratory (Source ID: 24983), employs a bead-based proximity detection system to quantify disruption of the mHTT-CaM complex [2]. While quantitative IC50 data for this specific compound in this assay are not publicly disclosed, the compound's inclusion in this targeted screen distinguishes it from generic indolyl-urea analogs that have not been evaluated in this disease-relevant context [3]. By contrast, the majority of structurally similar indolyl-urea compounds have been screened primarily against kinase panels or GPCR targets rather than protein-protein interaction endpoints.

Huntington's disease Protein-protein interaction inhibitors AlphaScreen HTS

Rotatable Bond and Flexibility Profile: Conformational Pre-organization vs. 3-Methoxybenzyl Analog

The target compound possesses four rotatable bonds (ethyl C-N, urea N-C(indole), urea N-C(thiophene), and thiophene-CH2), a value at the lower bound of the drug-like range (≤10 rotatable bonds) [1]. The 3-methoxybenzyl analog, 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea, introduces a methoxy group on the benzyl ring, adding one additional rotatable bond (methoxy C-O rotation) for a total of five rotatable bonds while also increasing the polar surface area [2]. Fewer rotatable bonds correlate with reduced conformational entropy penalty upon binding, which can translate to improved binding enthalpy and higher ligand efficiency for targets with well-defined binding pockets [3]. The thiophene ring, being a five-membered heterocycle, also offers a different angular geometry for the urea side chain compared to the six-membered benzyl ring, affecting the spatial presentation of the urea pharmacophore.

Conformational entropy Binding thermodynamics Scaffold rigidity

Availability and Purity Documentation: Procurement-Ready Status for Reproducible Research

The target compound is cataloged across multiple reputable chemical supplier databases with consistent molecular identity (CAS 899990-81-9, MW 299.4, molecular formula C16H17N3OS, InChIKey MKXZTZZQTPQRQD-UHFFFAOYSA-N) and reported purity specifications typically at or above 95% [1]. In contrast, certain close analogs such as the N1-(2-methoxyethyl) derivative or the 3-methoxybenzyl analog have narrower supplier availability and less standardized purity documentation, increasing the risk of batch-to-batch variability in procurement [2]. The availability of consistent, validated analytical data (including SMILES, InChI, and computed 2D/3D structures via PubChem) enables rigorous identity verification upon receipt, supporting reproducible experimental workflows [1].

Chemical procurement Research reproducibility Compound quality control

Validated Application Scenarios for 1-(1-Ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea (CAS 899990-81-9)


Huntington's Disease Protein-Protein Interaction (mHTT-CaM) Drug Discovery Programs

This compound is directly relevant to research programs targeting the mutant huntingtin–calmodulin protein-protein interaction, a validated pathological mechanism in Huntington's disease. Its documented inclusion in the AlphaScreen HTS assay (Source ID 24983) provides a precedent for its use as a screening hit or tool compound for secondary validation assays studying mHTT-CaM disruption [1]. The compound's favorable lipophilicity (XLogP3 = 2.5) and moderate molecular weight (299.4 Da) support its use in cell-based models of Huntington's disease where blood-brain barrier permeability is a consideration [2].

Structure-Activity Relationship (SAR) Studies on Indolyl-Urea Scaffolds for Kinase or GPCR Target Classes

The unique combination of an N1-ethyl-indole core and a thiophen-2-ylmethyl urea side chain makes this compound a valuable comparator in SAR campaigns exploring indolyl-urea derivatives as kinase inhibitors or GPCR antagonists. The thiophene sulfur atom offers distinct coordination chemistry compared to pyridine or phenyl analogs, enabling systematic exploration of heteroatom effects on target binding [1]. Researchers can benchmark this compound against its pyridinylmethyl (CAS 899753-79-8) and benzyl analogs to deconvolute the contribution of the thiophene moiety to potency and selectivity [2].

Computational Chemistry and Molecular Modeling Benchmarking Studies

With comprehensive computed property data available through PubChem (CID 18582391), including XLogP3, hydrogen bond donor/acceptor counts, rotatable bond count, and exact mass, this compound serves as a well-characterized test case for computational models predicting drug-likeness, passive permeability, and ligand-receptor docking [1]. Its four rotatable bonds and balanced hydrogen-bonding profile make it suitable for validating conformational sampling algorithms and free energy perturbation (FEP) calculations against structurally related analogs [2].

Chemical Biology Probe Development for Protein-Protein Interaction Targets

Given its screening history in a PPI disruption assay (mHTT-CaM), this compound is positioned as a potential starting point for developing chemical biology probes targeting classically "undruggable" protein-protein interfaces. The indolyl-urea scaffold has demonstrated tractable SAR in multiple target classes, and the specific substitution pattern of this compound (N1-ethyl + thiophen-2-ylmethyl) provides a balance of hydrophobic and hydrogen-bonding interactions suitable for engaging shallow PPI binding grooves [1]. Procurement of this well-characterized compound, with verified analytical specifications and multi-supplier availability, supports rapid hit expansion and analog synthesis programs [2].

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